molecular formula C₂₂H₂₉D₃N₂O₅ B1153417 6α-Methyl Prednisolone-d3 3,20-Dioxime

6α-Methyl Prednisolone-d3 3,20-Dioxime

Cat. No.: B1153417
M. Wt: 407.52
Attention: For research use only. Not for human or veterinary use.
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Description

6α-Methyl Prednisolone-d3 3,20-Dioxime is a deuterated derivative of methylprednisolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Its molecular formula is C22H29D3N2O5, and it has a molecular weight of 407.52 . The compound features two oxime groups at the C-3 and C-20 positions, replacing the ketone functionalities of the parent steroid. The deuterium substitution (d3) at specific positions enhances its utility in metabolic tracking and pharmacokinetic studies, as isotopic labeling allows for precise detection in biological systems . Structurally, the E-configuration of the oxime groups is critical for receptor binding, as confirmed by NMR spectroscopy in related compounds .

Properties

Molecular Formula

C₂₂H₂₉D₃N₂O₅

Molecular Weight

407.52

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 6α-Methyl Prednisolone-d3 3,20-Dioxime with structurally and functionally analogous glucocorticoids and dioxime derivatives.

Structural Analogs
Compound Name Molecular Formula Molecular Weight Key Features
This compound C22H29D3N2O5 407.52 Deuterated (d3), 3,20-dioxime groups, E-configuration
6β-Methyl Prednisolone-d3 21-Acetate C24H29D3O6 419.53 Deuterated (d3), 21-acetate group, β-methyl configuration
Prednisolone C21H28O5 360.45 Non-deuterated, C-3 ketone, C-20 ketone
(11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxy-pregna-1,4-diene-3,20-dione-d2 3,20-Dioxime C21H24D2FNO6 431.47 Deuterated (d2), 9-fluoro substitution, dual oxime groups

Key Observations :

  • Deuteration: The d3 labeling in this compound improves metabolic stability compared to non-deuterated analogs like prednisolone, reducing first-pass hepatic metabolism .
  • Oxime Configuration : The E-configuration of the 3,20-dioxime groups enhances receptor-binding specificity compared to Z-configurations, as demonstrated by NMR chemical shifts (e.g., H-4 at 6.15 ppm in E-isomers vs. 5.87 ppm in Z-isomers) .
  • Substituent Effects : The 6α-methyl group in this compound increases glucocorticoid receptor affinity compared to 6β-methyl derivatives (e.g., 6β-Methyl Prednisolone-d3 21-Acetate), which exhibit altered pharmacokinetics due to steric hindrance .
Metabolic Stability and CYP3A Interactions

Prednisolone derivatives are metabolized primarily via CYP3A enzymes. However, deuterated analogs like this compound show reduced CYP3A-mediated clearance due to the kinetic isotope effect, prolonging half-life . In contrast, non-deuterated methylprednisolone undergoes rapid oxidation at the C-6 position, limiting its bioavailability .

Functional Group Comparisons
  • Oxime vs. For example, oxime-containing steroids exhibit higher solubility in aqueous media compared to ketone-based analogs .
  • Deuteration Impact : The d3 label in this compound minimizes metabolic degradation at deuterated sites, a feature absent in compounds like Glyoxime (ethanedial dioxime), which lacks isotopic labeling and is used primarily as a plant growth regulator .
Binding Affinity and Receptor Interactions

The E-configuration of the 3,20-dioxime groups in this compound aligns with the anisotropic effects observed in NMR studies, favoring interactions with the glucocorticoid receptor’s ligand-binding domain . In contrast, 6β-methyl derivatives exhibit reduced binding due to unfavorable steric interactions .

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